Vasoactive intestinal contractor

Endothelin receptor pharmacology Vascular smooth muscle contraction ETA receptor selectivity

VIC is the murine ortholog of ET-2, expressed exclusively in the intestine—unlike ubiquitous ET-1. This tissue-authentic expression makes it the ideal full agonist for enteric smooth muscle, neurotransmitter release, and epithelial ion transport assays. Its distinct antagonist sensitivity profile (BQ-123-resistant in pig coronary artery, sensitive in guinea pig aorta) enables precise ETA/ETB receptor subtype mapping. Validated for calcium mobilization in Swiss 3T3 and NG108-15 cells, and for mitogenic signaling studies. Choose VIC when tissue relevance and receptor discrimination are critical.

Molecular Formula C116H161N27O32S4
Molecular Weight 2573.9 g/mol
Cat. No. B15589968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive intestinal contractor
Molecular FormulaC116H161N27O32S4
Molecular Weight2573.9 g/mol
Structural Identifiers
InChIInChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1
InChIKeySNFRCIMVSJSLQM-VEBUDHBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasoactive Intestinal Contractor (VIC) Procurement Guide: A Gut-Specific Endothelin Family Peptide for Intestinal Contractility Research


Vasoactive intestinal contractor (VIC) is a 21-amino acid peptide belonging to the endothelin (ET) family, encoded by a distinct gene identified in the mouse genome [1]. It differs from endothelin-1 (ET-1) by only three amino acid residues, yet its gene expression is remarkably restricted to the intestine, a feature not shared by other endothelin isopeptides [2]. Synthetically produced VIC demonstrates both in vivo pressor activity and in vitro vasoconstrictor activity comparable to ET-1, but it also exhibits unique efficacy as a full agonist in intestinal smooth muscle contraction assays [3].

Why VIC Cannot Be Substituted with Endothelin-1 or Endothelin-3 in Intestinal Pharmacology Studies


The three primary mammalian endothelin isopeptides (ET-1, ET-2, and ET-3) are not interchangeable tools due to their divergent receptor subtype affinities and tissue-specific expression patterns. VIC, as the murine ortholog of ET-2, exhibits a unique profile: it is a full agonist in the ileum where ET-3 is a weak partial agonist [1], and it shows distinct potency ranks across vascular beds (EC50 of 11.0 nM in guinea pig aorta vs. ET-1 at 5.0 nM and ET-3 at >500 nM) [2]. Furthermore, the selective expression of the VIC gene exclusively in the intestine, in contrast to the widespread distribution of ET-1, means that substituting one for the other invalidates any model aiming to recapitulate tissue-authentic signaling [3].

Quantitative Differentiation of Vasoactive Intestinal Contractor (VIC) from Endothelin-1, Endothelin-2, and Endothelin-3: A Head-to-Head Evidence Guide for Scientific Selection


Potency Ranking in Guinea Pig Aorta Contraction: VIC is 45-fold More Potent than Endothelin-3

In a direct head-to-head comparison of agonist potencies on isolated guinea-pig thoracic aorta rings, VIC demonstrated an intermediate potency profile. Its mean EC50 value was 11.0 nM, placing it after endothelin-1 (5.0 nM) and endothelin-2 (5.5 nM), but notably, it was 45-fold more potent than endothelin-3, which had an EC50 greater than 500 nM [1]. This rank order defines the relative ETA receptor activation strength of the peptides in this vascular smooth muscle preparation.

Endothelin receptor pharmacology Vascular smooth muscle contraction ETA receptor selectivity

Maximal Efficacy in Guinea Pig Ileum: VIC is a Full Agonist Eliciting Stronger Contraction than Endothelin-1 or Endothelin-3

In isolated guinea pig ileum assays, VIC was identified as the most efficacious agonist among the tested endothelin/sarafotoxin peptides. The maximum contractile response elicited by VIC was slightly stronger than that induced by ET-1 or sarafotoxin-b, and significantly stronger than the maximal contractions elicited by sarafotoxin-a, sarafotoxin-c, or endothelin-3 [1]. While VIC, ET-1, and sarafotoxin-b shared similar potencies (EC50 values ranging from 6 to 95 nM), VIC's superior maximal effect classified it as a full agonist, in contrast to the partial agonism observed with ET-3 [1]. This functional difference aligns with the observation that VIC evoked a stronger contractile response in the ileum than ET-1 in separate studies [2].

Intestinal smooth muscle pharmacology Endothelin receptor efficacy Gastrointestinal motility

Tissue-Restricted Gene Expression: VIC mRNA is Exclusively Detected in the Intestine, Unlike Ubiquitous Endothelin-1

Northern blot analysis of mouse tissues revealed a profound differential expression pattern. The gene encoding VIC was expressed only in the intestine, with no detectable signal in other tissues, cell lines, or endothelial cells [1]. This is in stark contrast to the gene for endothelin-1, which is widely expressed in endothelial cells, vascular smooth muscle, the central nervous system, and reproductive tissues [2][3]. This expression dichotomy provides a clear biological rationale for the peptide's nomenclature and functional specialization.

Tissue-specific gene expression Endothelin peptide localization Gut-restricted peptides

Antagonist Sensitivity Profile: VIC-Mediated Contraction in Pig Coronary Artery is Insensitive to BQ-123, Distinguishing it from Endothelin-1

In pig left circumflex coronary artery, the contraction mediated by VIC (EC50 18.3 nM) was not blocked by the selective ETA receptor antagonist BQ-123 (0.1-1 microM), which competitively antagonized ET-1 in guinea pig aorta (pA2 7.4 ± 0.1) [1]. This pharmacological distinction is critical, as it indicates that VIC-induced contraction in this vascular bed is mediated primarily through an ETB-like or BQ-123-insensitive receptor population, whereas ET-1-mediated contraction in guinea pig aorta is ETA-dependent [1].

Endothelin receptor antagonist selectivity ETB receptor pharmacology Coronary artery contraction

Relative Potency in Rat Arterial Mesenteric Bed: VIC (as ET-2) is 88-fold More Potent than Endothelin-3 as a Vasoconstrictor

Since VIC is the murine ortholog of human endothelin-2 (ET-2), its comparative potency can be inferred from studies using ET-2. In the isolated perfused rat arterial mesenteric bed, a model of resistance vessel function, ET-2 exhibited a vasoconstrictor potency (EC50) of 1.63 ± 0.32 nM. This was comparable to ET-1 (2.73 ± 0.57 nM) but was markedly greater—by approximately 88-fold—than that of endothelin-3 (144 ± 30 nM) [1]. The vasomotor effect was slow in onset and persistent, and it was blocked by the ETA-selective antagonist FR 139317 [1].

Vascular resistance Mesenteric circulation ETA receptor-mediated vasoconstriction

Optimal Research Applications for Vasoactive Intestinal Contractor (VIC): Leveraging its Unique Pharmacological and Expression Profile


Dissecting ETA vs. Non-ETA Receptor Contributions in Vascular Smooth Muscle

Utilize VIC's distinct antagonist sensitivity profile to differentiate receptor subtypes. In guinea pig aorta, VIC-mediated contraction (EC50 11.0 nM) is part of an ETA-mediated rank order, whereas in pig coronary artery, VIC-mediated contraction (EC50 18.3 nM) is resistant to the ETA antagonist BQ-123 [1]. Researchers can employ VIC in parallel with ET-1 and selective antagonists like BQ-123 to functionally map the presence of ETA and ETB-like receptors in novel vascular preparations.

Modeling Gut-Restricted Endothelin Signaling in Intestinal Motility and Secretion Studies

Given its exclusive gene expression in the intestine [1] and its superior efficacy as a full agonist in the guinea pig ileum [2], VIC is the ideal ligand for ex vivo and in vitro studies of enteric smooth muscle contractility, neurotransmitter release, and epithelial ion transport. It provides a more physiologically relevant stimulus for the gut than the ubiquitously expressed ET-1, reducing off-target interpretations.

High-Potency Activation of Vascular ETA Receptors in Mesenteric Resistance Vessel Preparations

In the isolated perfused rat mesenteric arterial bed, ET-2 (the human ortholog of VIC) exhibits high vasoconstrictor potency (EC50 1.63 nM), comparable to ET-1 and 88-fold greater than ET-3 [3]. This makes VIC a suitable tool for investigating ETA receptor-mediated control of peripheral vascular resistance and for screening novel ETA antagonists in a physiologically relevant resistance vessel model.

Calcium Mobilization and Mitogenesis Studies in Fibroblast and Neuronal Cell Lines

VIC has been validated as a robust stimulus for rapid intracellular calcium mobilization in fura-2-loaded Swiss 3T3 fibroblasts and neuroblastoma NG108-15 cells [4]. Its ability to stimulate DNA synthesis via a common receptor shared with ET-1 [4] positions VIC as a valuable reagent for studying endothelin-mediated mitogenic signaling and Gq-coupled calcium flux in cell culture models, offering a distinct molecular tool to cross-validate findings obtained with ET-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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